
3-(trifluoromethyl)-1H-indazole
Overview
Description
3-(Trifluoromethyl)-1H-indazole is a bicyclic aromatic compound featuring a five-membered diazole ring fused to a benzene ring, with a trifluoromethyl (-CF₃) group at the 3-position. The -CF₃ group significantly enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry and drug design . Its electronic properties, driven by the electron-withdrawing nature of -CF₃, influence reactivity in cross-coupling reactions and interactions with biological targets . Derivatives of this core structure are explored for applications in oncology, antimicrobial agents, and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-indazole typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is the trifluoromethylation of indazole precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst. Another approach involves the use of trifluoromethyl iodide (CF₃I) under photoredox catalysis conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(Trifluoromethyl)-1H-indazole has shown promise in drug development due to its potential anticancer, anti-inflammatory, and antimicrobial properties.
- Antitumor Activity : Several studies have reported that this compound exhibits significant antitumor effects across various cancer cell lines. For example, it demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
- Mechanism of Action : The mechanism involves bioreduction of the nitro group to form reactive intermediates that can induce apoptosis by interacting with cellular components .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Bacterial Inhibition : In disk diffusion assays, the compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
This suggests potential for development as a new class of antibiotics targeting resistant bacterial strains .
Biological Studies
The compound is utilized in biological research to study various pathways involving nitro and trifluoromethyl groups. Its unique structure allows for significant binding affinity to various biological targets, influencing enzyme activity and receptor interactions .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models of breast cancer through apoptosis induction via caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of indazole derivatives. The findings indicated enhanced activity against resistant bacterial strains, suggesting the potential for developing new antibiotics based on the structure of this compound .
Industrial Applications
In addition to its applications in medicinal chemistry, this compound serves as a building block in the synthesis of complex organic molecules used in agrochemicals and dyes . Its ability to undergo various chemical transformations makes it valuable in industrial settings.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the indazole ring critically modulate solubility, stability, and bioactivity.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group at C3 (this compound) increases resistance to oxidative metabolism compared to electron-donating groups like -OCH₃ .
- Substituent Position: Moving -CF₃ from C3 to C5 (e.g., 3-Amino-1-methyl-5-(trifluoromethyl)-1H-indazole) alters binding affinity in kinase assays .
Key Findings :
- Kinase Inhibition: The pyrazinyl derivative 82a demonstrates nanomolar potency against Pim kinases, outperforming this compound in cellular assays .
- Antifungal Activity : Thiazole-triazole hybrids (e.g., 9c) exhibit superior activity compared to simpler indazole derivatives, likely due to dual targeting mechanisms .
- Dopamine Receptor Antagonism : The addition of a benzyloxy-piperidine group (KAT-I-85) introduces steric bulk, reducing off-target effects but lowering potency .
Biological Activity
3-(Trifluoromethyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to permeate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, including its antibacterial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₆F₃N₃
- Molecular Weight : 215.16 g/mol
The presence of the trifluoromethyl group significantly alters the electronic properties of the indazole ring, making it a promising scaffold for drug design.
Antibacterial Activity
Research indicates that compounds with indazole scaffolds, including this compound, exhibit antibacterial properties. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes critical for bacterial survival.
Table 1: Antibacterial Activity of this compound
Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
E. coli | 32 µg/mL | Enzyme inhibition | |
S. aureus | 16 µg/mL | Disruption of cell wall synthesis |
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.
Table 2: Anticancer Activity
The compound's mechanism involves modulation of signaling pathways related to cell proliferation and survival.
The trifluoromethyl group enhances binding affinity to various biological targets by increasing lipophilicity and facilitating interactions through halogen bonding. This property is crucial for the compound's effectiveness against bacterial and cancer cells.
Case Study 1: Antibacterial Efficacy
In a recent study, researchers evaluated the antibacterial efficacy of several indazole derivatives, including this compound. The study found that this compound exhibited significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induction of apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(trifluoromethyl)-1H-indazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is commonly synthesized via cyclocondensation of 3-aminoindazole derivatives with trifluoroacetic acid or ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (e.g., reflux in methanol or acetic acid). Yields range from 35% to 75%, depending on solvent choice, temperature, and stoichiometry of trifluoromethylation reagents . For regioselective substitution, microwave-assisted synthesis or catalytic systems (e.g., Pd/Cu) may improve efficiency .
Q. How is the structural characterization of this compound validated experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the positions of the trifluoromethyl group and aromatic protons. Mass spectrometry (MS) and X-ray crystallography provide molecular weight and crystallographic data, respectively. For example, the molecular formula C₈H₅F₃N₂ (MW: 210.13) is verified via high-resolution MS, while crystal structures reveal planar indazole cores stabilized by π-π stacking .
Q. What are the key structure-activity relationship (SAR) insights for this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with target proteins. SAR studies on indazole derivatives show that substitutions at the 3-position (e.g., Cl, CF₃) improve binding affinity to enzymes like tyrosine kinases. Comparative analyses with analogs (e.g., 3-chloro-4-(trifluoromethyl)-1H-indazole) highlight the importance of electronic effects for activity .
Advanced Research Questions
Q. What strategies address synthetic challenges in achieving regioselective trifluoromethylation on the indazole core?
- Methodological Answer : Regioselectivity is controlled using directing groups (e.g., amino or halogen substituents) or transition-metal catalysis. For example, palladium-mediated C–H activation directs trifluoromethylation to the 3-position. Computational modeling (DFT) predicts reactive sites, while in situ monitoring (e.g., HPLC) tracks intermediate formation .
Q. How do mechanistic studies elucidate the biological activity of this compound derivatives?
- Methodological Answer : Enzymatic assays (e.g., kinase inhibition) and molecular docking reveal interactions with ATP-binding pockets. For instance, indazole derivatives inhibit TTK (tyrosine threonine kinase) by mimicking ATP’s adenine moiety. Fluorescence polarization assays quantify binding constants (Kd), and mutagenesis studies identify critical residues (e.g., Lys45 in TTK) .
Q. What analytical techniques resolve challenges in quantifying trace impurities in this compound samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection identifies impurities (e.g., des-trifluoromethyl byproducts). Limits of detection (LOD) < 0.1% are achieved using charged aerosol detection (CAD). For chiral impurities, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers .
Q. Critical Analysis of Contradictions
- vs. : While emphasizes trifluoroacetic acid for trifluoromethylation, suggests newer methods like continuous flow chemistry for scalability. Researchers should compare reaction scalability versus purity requirements.
- vs. : highlights indazole-oxadiazole hybrids for anti-inflammatory activity, whereas focuses on indazole-carboxylates for kinase inhibition. The choice depends on the target pathway (e.g., inflammation vs. cancer).
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVACBOIQLBALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613268 | |
Record name | 3-(Trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57631-05-7 | |
Record name | 3-(Trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.